2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1987008-07-0
VCID: VC2761125
InChI: InChI=1S/C15H11ClF3NO2/c16-12-7-10(15(17,18)19)8-20-13(12)11(14(21)22)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,21,22)
SMILES: C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Molecular Formula: C15H11ClF3NO2
Molecular Weight: 329.7 g/mol

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid

CAS No.: 1987008-07-0

Cat. No.: VC2761125

Molecular Formula: C15H11ClF3NO2

Molecular Weight: 329.7 g/mol

* For research use only. Not for human or veterinary use.

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid - 1987008-07-0

Specification

CAS No. 1987008-07-0
Molecular Formula C15H11ClF3NO2
Molecular Weight 329.7 g/mol
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H11ClF3NO2/c16-12-7-10(15(17,18)19)8-20-13(12)11(14(21)22)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,21,22)
Standard InChI Key GVJHGORMXVVRNX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Introduction

Structural Characterization and Chemical Identity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid is a complex organic molecule featuring a substituted pyridine ring linked to a phenylpropanoic acid moiety. The compound incorporates several key structural features that define its chemical behavior and potential applications.

Molecular Structure

The molecule consists of three principal components:

  • A pyridine ring with chloro and trifluoromethyl substituents at positions 3 and 5, respectively

  • A phenyl group

  • A propanoic acid chain connecting these aromatic systems

The presence of the 3-chloro-5-trifluoromethyl substitution pattern on the pyridine ring is particularly noteworthy, as similar structural motifs appear in various bioactive compounds and pharmaceutical intermediates .

Chemical Identifiers and Properties

Based on structural analysis and comparison with similar compounds, we can establish the following expected properties:

PropertyValue
Molecular FormulaC15H11ClF3NO2
Molecular Weight~329.7 g/mol
AppearanceLikely a white to off-white crystalline solid
SolubilityPoorly soluble in water, soluble in organic solvents
Melting PointEstimated 140-160°C (based on similar compounds)
StabilityStable under normal conditions

The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, while the carboxylic acid functionality introduces potential for hydrogen bonding and derivatization .

Synthetic Methodologies

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid likely involves multiple steps focusing on the construction of the heterocyclic core and attachment of the phenylpropanoic acid moiety.

Pyridine Core Synthesis

The 3-chloro-5-(trifluoromethyl)pyridine core represents a crucial intermediate in the synthesis of the target compound. Patents describe several approaches to constructing similarly substituted pyridines . One potential synthetic route involves:

  • Formation of the pyridine ring with appropriate halogen substituents

  • Introduction of the trifluoromethyl group using fluorinating reagents or through building blocks already containing this functionality

  • Selective functionalization of the 2-position for subsequent coupling

The preparation of related 3-chloro-5-trifluoromethyl pyridine derivatives typically employs dichloromethane, dichloroethanes, or chloroform as solvents , suggesting similar conditions might be suitable for our target compound.

Coupling Reactions

The attachment of the phenylpropanoic acid portion likely employs organometallic coupling reactions such as:

  • Palladium-catalyzed cross-coupling (Suzuki or Negishi)

  • Direct metallation of the pyridine followed by alkylation

  • C-H functionalization strategies at the benzylic position

These coupling strategies would require careful control of reaction conditions to achieve regioselectivity and minimize side reactions.

Physicochemical Properties and Characterization

Spectroscopic MethodExpected Features
1H NMRSignals for aromatic protons (pyridine and phenyl), methylene protons, and carboxylic acid proton
19F NMRSignal for trifluoromethyl group, typically around -60 ppm
IRStrong C=O stretching (≈1700 cm-1), C-F stretching (1000-1400 cm-1)
Mass SpectrometryMolecular ion peak and characteristic fragmentation pattern

Acid-Base Properties

The carboxylic acid functionality imparts acidic characteristics to the molecule. The compound would be expected to form salts with bases and participate in esterification reactions. The electron-withdrawing nature of the trifluoromethyl group would likely increase the acidity of the carboxylic acid relative to unsubstituted phenylpropanoic acid .

Biological and Pharmaceutical Relevance

Structural Relationship to Bioactive Compounds

The structural elements present in 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid share similarities with several classes of biologically active molecules:

  • The trifluoromethylpyridine motif appears in various pharmaceutical agents, including enzyme inhibitors and receptor modulators

  • The phenylpropanoic acid structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs)

  • Compounds containing the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid fragment have been investigated for various biological applications

Related Compounds and Structure-Activity Relationships

Comparison with Related Derivatives

Several related compounds provide insights into the potential properties and applications of our target molecule:

CompoundRelationship to TargetNotable Features
3-(3-Trifluoromethylphenyl)propionic acidContains similar trifluoromethyl and propanoic acid groupsUsed in synthesis of cinacalcet; functions as catalyst
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidShares pyridine core with same substitution patternMP: 141-143°C; used in pharmaceutical synthesis
2-Cyano-3-chloro-5-(trifluoromethyl)-pyridineContains identical pyridine substitution patternImportant pharmaceutical intermediate

Structure Modification Effects

The specific structural features of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid can be modified to tune its properties:

  • Varying the length of the alkyl chain between the pyridine and phenyl rings can affect flexibility and binding properties

  • Substitution on the phenyl ring could modify electronic properties and biological activity

  • Derivatization of the carboxylic acid (esterification, amide formation) would alter solubility and pharmacokinetic properties

  • Replacement of chlorine with other halogens would impact electronic properties and metabolic stability

Analytical Methods and Characterization

Chromatographic Analysis

For purity determination and analysis, the following techniques would be appropriate:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography for volatile derivatives

  • Thin Layer Chromatography (TLC) for reaction monitoring

TestAcceptance Criteria
HPLC Purity≥97.0%
Residual SolventsAccording to ICH guidelines
Residual MetalsAccording to ICH Q3D guidelines
Water Content≤0.5%

Applications and Future Research Directions

Future Research Opportunities

Further investigation of this compound could focus on:

  • Development of optimized synthetic routes with improved yields and purity

  • Evaluation of biological activities through in vitro and in vivo screening

  • Structure-activity relationship studies through systematic modification

  • Application in peptidomimetics and drug conjugates

  • Exploration of metal complexation behavior for catalytic applications

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